molecular formula C10H11ClO3S B1423330 4-(2-Methylpropanoyl)benzene-1-sulfonyl chloride CAS No. 1181763-81-4

4-(2-Methylpropanoyl)benzene-1-sulfonyl chloride

Cat. No.: B1423330
CAS No.: 1181763-81-4
M. Wt: 246.71 g/mol
InChI Key: CAXSPUMETNZQOB-UHFFFAOYSA-N
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Description

4-(2-Methylpropanoyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C10H11ClO3S and a molecular weight of 246.71 g/mol . It is known for its reactivity and is used in various chemical synthesis processes. The compound is characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which is further substituted with a 2-methylpropanoyl group.

Preparation Methods

The synthesis of 4-(2-Methylpropanoyl)benzene-1-sulfonyl chloride typically involves the reaction of 4-(2-Methylpropanoyl)benzenesulfonic acid with thionyl chloride. The reaction is carried out under controlled conditions to ensure the complete conversion of the sulfonic acid to the sulfonyl chloride. The general reaction scheme is as follows:

4-(2-Methylpropanoyl)benzenesulfonic acid+Thionyl chloride4-(2-Methylpropanoyl)benzene-1-sulfonyl chloride+Sulfur dioxide+Hydrogen chloride\text{4-(2-Methylpropanoyl)benzenesulfonic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 4-(2-Methylpropanoyl)benzenesulfonic acid+Thionyl chloride→4-(2-Methylpropanoyl)benzene-1-sulfonyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

4-(2-Methylpropanoyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acids under specific conditions.

Common reagents used in these reactions include bases (e.g., pyridine), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., hydrogen peroxide). The major products formed depend on the type of reaction and the reagents used .

Scientific Research Applications

4-(2-Methylpropanoyl)benzene-1-sulfonyl chloride is utilized in various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of sulfonamide and sulfonate derivatives.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups, which can alter their properties and functions.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds with sulfonyl functional groups.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(2-Methylpropanoyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound .

Comparison with Similar Compounds

4-(2-Methylpropanoyl)benzene-1-sulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

4-(2-methylpropanoyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3S/c1-7(2)10(12)8-3-5-9(6-4-8)15(11,13)14/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXSPUMETNZQOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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